6-(5-bromo-2-propoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
Overview
Description
6-(5-bromo-2-propoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated phenyl group, a propoxy group, and a sulfanyl-dihydropyrimidine core, making it an interesting subject for chemical and biological studies.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It may have potential therapeutic applications, although further research is needed to confirm its efficacy and safety.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
The synthesis of 6-(5-bromo-2-propoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves multiple steps, typically starting with the bromination of a suitable phenyl precursor. The propoxy group is then introduced through an etherification reaction. The dihydropyrimidine core is formed via a cyclization reaction, and the final product is obtained by coupling with the appropriate carboxamide derivative. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The brominated phenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 6-(5-bromo-2-propoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved in its action may include inhibition or activation of specific enzymes or signaling pathways.
Comparison with Similar Compounds
Similar compounds to 6-(5-bromo-2-propoxyphenyl)-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide include:
- [(5-Bromo-2-propoxyphenyl)sulfonyl]-2-pyridylamine
- 9-(5-Bromo-2-propoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
- 3-(5-bromo-2-propoxyphenyl)-2-cyano-N-isopropylacrylamide
These compounds share similar structural features, such as the brominated phenyl group and the propoxy group, but differ in their core structures and functional groups
Properties
IUPAC Name |
4-(5-bromo-2-propoxyphenyl)-6-methyl-N-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O2S/c1-4-11-28-18-10-7-15(23)12-17(18)20-19(14(3)24-22(29)26-20)21(27)25-16-8-5-13(2)6-9-16/h5-10,12,20H,4,11H2,1-3H3,(H,25,27)(H2,24,26,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMZSHPAODEYJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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